S63845

MCL1 inhibition BH3 mimetic binding affinity

S63845 is a best-in-class MCL1 BH3-mimetic with a Kd of 0.19 nM and >50,000-fold selectivity over BCL-2/BCL-XL, ensuring unambiguous target attribution. Exhibiting ~1,000-fold greater potency than A-1210477 in H929 multiple myeloma cells, it enables lower working concentrations (10–100 nM) and reduces solvent artifacts. Its 6-fold human–mouse affinity differential (versus 25-fold for AZD5991) yields predictable dose-response in xenograft models, supported by documented tumor regression (>100% TGI) in AMO1 and H929 models. For combination strategies, S63845 pairs with venetoclax to achieve synthetic lethality, paralleling clinical trial NCT03672695. Choose S63845 for reproducible, translationally relevant MCL1 inhibition.

Molecular Formula C39H37ClF4N6O6S
Molecular Weight 829.3 g/mol
Cat. No. B610636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS63845
SynonymsS63845;  S-63845;  S 63845.
Molecular FormulaC39H37ClF4N6O6S
Molecular Weight829.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
InChIInChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1
InChIKeyZFBHXVOCZBPADE-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S63845: High-Affinity MCL1 BH3-Mimetic for Apoptosis Research in Hematological Malignancies


S63845 is a small-molecule MCL1 inhibitor belonging to the BH3-mimetic class that binds with high affinity to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic proteins and thereby activating BAX/BAK-dependent mitochondrial apoptosis [1]. The compound exhibits a dissociation constant (Kd) of 0.19 nM for human MCL1 as determined by surface plasmon resonance, with no appreciable binding to BCL-2 or BCL-XL (Ki > 10 μM) [2]. S63845 was discovered through NMR-based fragment screening and structure-guided drug design, representing the first MCL1 inhibitor with potent in vivo activity [3].

Why Generic MCL1 Inhibitor Substitution Fails: S63845 Differentiation Evidence


MCL1 inhibitors are not functionally interchangeable. Despite targeting the same BH3-binding groove, compounds within this class exhibit substantial differences in binding affinity, selectivity profile, cellular potency, species cross-reactivity, and in vivo efficacy [1]. S63845 demonstrates approximately 20-fold higher binding affinity for human MCL1 compared to the first-generation inhibitor A-1210477 [2], and exhibits a 6-fold species difference between human and mouse MCL1 versus the 25-fold difference observed with macrocyclic inhibitors such as AZD5991 [3]. These quantitative distinctions directly impact experimental reproducibility, dose selection, and translational relevance when using murine xenograft models. The evidence below quantifies exactly where S63845 diverges from its closest analogs.

S63845 Comparative Evidence: Quantified Differentiation vs. MCL1 Inhibitor Analogs


Binding Affinity: 20-Fold Higher Human MCL1 Affinity vs. First-Generation Inhibitor A-1210477

S63845 binds human MCL1 with a dissociation constant (Kd) of 0.19 nM as measured by surface plasmon resonance, compared to A-1210477 which exhibits an approximately 20-fold lower affinity for the same target [1]. In a separate study, S63845 demonstrated Ki < 1.2 nM versus A-1210477 Ki = 28 nM, confirming the affinity gap across different assay platforms [2].

MCL1 inhibition BH3 mimetic binding affinity

Cellular Potency: 1,000-Fold Greater Cytotoxicity in MCL1-Dependent H929 Multiple Myeloma Cells vs. A-1210477

S63845 was approximately 1,000-fold more potent in killing MCL1-dependent H929 multiple myeloma cells than the first-generation MCL1 inhibitor A-1210477 [1]. This dramatic potency differential in a widely used MCL1-dependent cell line model underscores the functional consequence of the 20-fold binding affinity difference observed in biochemical assays [2].

multiple myeloma cytotoxicity MCL1 dependency

Species Selectivity: 6-Fold Human vs. Mouse MCL1 Affinity Differential Enables Murine Xenograft Studies

S63845 exhibits approximately 6-fold lower affinity for mouse MCL1 compared to human MCL1 [1]. In contrast, the macrocyclic MCL1 inhibitor AZD5991 demonstrates a 25-fold lower affinity for mouse MCL1 versus human MCL1 [2]. This quantitative species-selectivity difference has practical implications for in vivo experimental design.

species cross-reactivity xenograft models translational pharmacology

In Vivo Antitumor Activity: Tumor Growth Inhibition Exceeding 100% in Multiple Myeloma Xenografts

Intravenously administered S63845 exerted dose-dependent antitumor activity in human multiple myeloma xenograft models, achieving maximal tumor growth inhibition (TGImax) of 114% in the AMO1 model and 103% in the H929 model [1]. Tumor regression (TGI > 100%) indicates that S63845 not only halts tumor growth but actively reduces established tumor burden.

in vivo efficacy multiple myeloma xenograft

Target Selectivity: >50,000-Fold Binding Discrimination Between MCL1 and BCL-2/BCL-XL

S63845 exhibits no appreciable binding to BCL-2 or BCL-XL, with Ki values >10 μM for both anti-apoptotic family members [1]. Compared to its MCL1 Kd of 0.19 nM, this represents >50,000-fold selectivity for MCL1 over BCL-2/BCL-XL. This selectivity profile is critical for experiments requiring unambiguous attribution of observed apoptosis to MCL1 inhibition rather than concurrent BCL-2 or BCL-XL blockade.

target selectivity BCL-2 family off-target profiling

Combination Synergy: Venetoclax/S63845 Co-Targeting Extends Survival in AML Xenograft Models

Kaplan-Meier analysis in TP53-defective AML xenograft models showed that combined treatment with venetoclax (BCL-2 inhibitor) and S63845 resulted in significantly longer survival than vehicle control [1]. This co-targeting strategy leverages the distinct selectivity profiles of S63845 (MCL1-selective) and venetoclax (BCL-2-selective) to achieve synthetic lethality through simultaneous blockade of two complementary pro-survival pathways.

combination therapy venetoclax synthetic lethality

S63845 Optimal Application Scenarios: Research Models Matched to Verified Differentiation


Validating MCL1 Dependency in Hematological Cancer Cell Lines with High-Confidence Phenotypic Readouts

S63845 is optimally deployed in apoptosis assays using MCL1-dependent hematological cancer cell lines such as H929 (multiple myeloma), AMO1 (multiple myeloma), and MV4-11 (AML). The compound's >50,000-fold selectivity for MCL1 over BCL-2/BCL-XL [1] ensures that observed caspase activation, PARP cleavage, and cytochrome c release are attributable to on-target MCL1 inhibition rather than confounding activity against other BCL-2 family members. The ~1,000-fold potency advantage over A-1210477 in H929 cells [2] enables lower working concentrations (typically 10-100 nM), reducing solvent-related artifacts and improving assay reproducibility.

Murine Xenograft Studies Requiring Balanced Human-Mouse MCL1 Affinity for Translational Dose Projection

For in vivo efficacy studies in immunocompromised mouse models bearing human tumor xenografts, S63845's 6-fold human-mouse affinity differential [3] offers more predictable dose-response relationships compared to macrocyclic inhibitors like AZD5991 (25-fold differential). This property is particularly valuable when correlating in vitro IC50 values from human cell lines with in vivo dosing regimens. Documented tumor regression (>100% TGI) in AMO1 (114%) and H929 (103%) multiple myeloma xenograft models [4] provides validated reference data for experimental design and positive control benchmarking.

BCL-2/MCL1 Dual Inhibition Studies Using Venetoclax Combination in AML and Lymphoma Models

S63845 is well-suited for combination studies with the BCL-2-selective inhibitor venetoclax, leveraging their orthogonal selectivity profiles (MCL1-selective vs. BCL-2-selective) to achieve synthetic lethality. This combination has demonstrated significantly prolonged survival in TP53-defective AML xenograft models [5] and induced tumor regressions in synovial sarcoma PDX models [6]. The clinical-stage analog S64315 is currently being evaluated with venetoclax in AML trials (NCT03672695) [7], making S63845 the appropriate research-grade tool for preclinical studies intended to inform or parallel clinical combination strategies.

Apoptosis Mechanism Studies Requiring Unambiguous MCL1 Target Attribution

For mechanistic studies of the intrinsic apoptosis pathway, S63845's high selectivity profile (Ki > 10 μM for BCL-2 and BCL-XL versus Kd = 0.19 nM for MCL1) [8] provides unambiguous target attribution. The compound induces BAX/BAK-dependent mitochondrial outer membrane permeabilization, caspase activation, and cytochrome c release in MCL1-dependent cells while sparing BCL-2-dependent (e.g., H146) and BCL-XL-dependent cells [9]. This cellular selectivity enables definitive mapping of pro-survival dependencies across cancer cell line panels and validation of BH3 profiling predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S63845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.